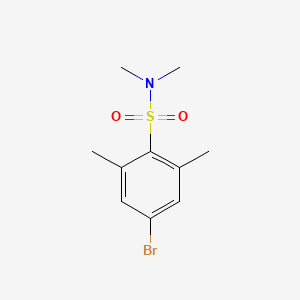
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide
Vue d'ensemble
Description
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide is a chemical compound with the molecular formula C11H16BrNO2S and a molecular weight of 322.3 g/mol. It is known for its unique structure, which includes a bromine atom, a sulfonamide group, and multiple methyl groups attached to a benzene ring. This compound has a melting point of 210-214 °C.
Applications De Recherche Scientifique
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide has a wide range of applications in scientific research, including:
Méthodes De Préparation
The synthesis of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide typically involves the bromination of N,N,2,6-tetramethylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Analyse Des Réactions Chimiques
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 4-bromo-N,N,2,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparaison Avec Des Composés Similaires
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N,N,2,6-tetramethylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
4-fluoro-N,N,2,6-tetramethylbenzenesulfonamide: Similar structure but with a fluorine atom instead of bromine.
N,N,2,6-tetramethylbenzenesulfonamide: Lacks the halogen atom, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties.
Propriétés
IUPAC Name |
4-bromo-N,N,2,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7-5-9(11)6-8(2)10(7)15(13,14)12(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTJHTWHVPBMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237012 | |
| Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-21-9 | |
| Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-bromo-N,N,2,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


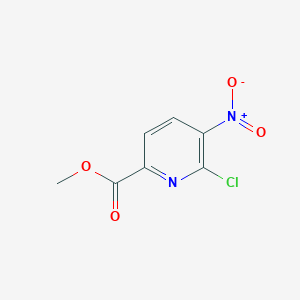
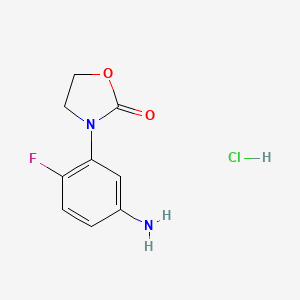
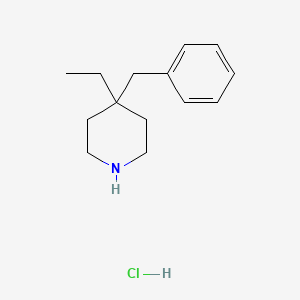
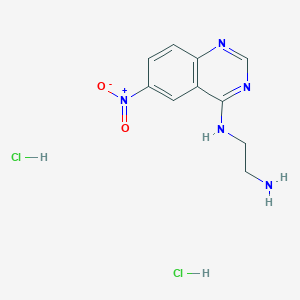
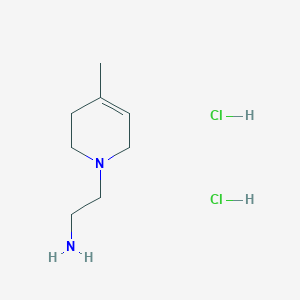
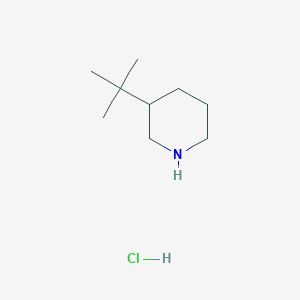
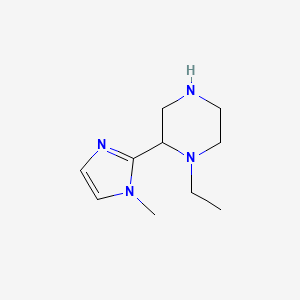
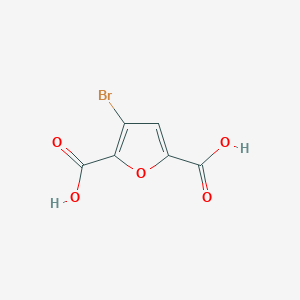
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
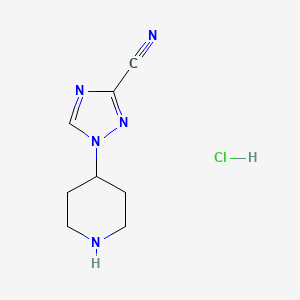
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
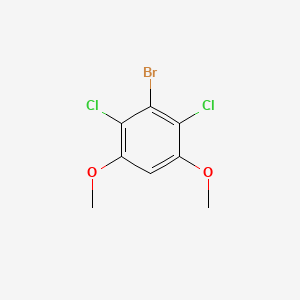
![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)
![1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one](/img/structure/B1382202.png)
